molecular formula C11H22N2O2 B1493159 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol CAS No. 2098001-43-3

4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1493159
CAS No.: 2098001-43-3
M. Wt: 214.3 g/mol
InChI Key: UZNVNDGCFDQWIY-UHFFFAOYSA-N
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Description

The compound “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” appears to contain a piperidine and a pyrrolidine ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidine is a five-membered ring with one nitrogen atom . These structures are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyrrolidine rings can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to "4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol" have been synthesized and studied for their unique chemical properties and potential as intermediates in the synthesis of more complex molecules. For example, a novel method for the synthesis of conformationally rigid diamines, which are important in medicinal chemistry, has been proposed by Smaliy et al. (2011) using a catalytic hydrogenation process (Smaliy et al., 2011). Such methods highlight the importance of these compounds in facilitating the production of pharmacologically relevant molecules.

Potential Medical Applications

Research into derivatives of "this compound" has uncovered their potential in various therapeutic areas. For instance, hydroxylated N-alkyl-4-piperidinyl-2,3-diarylpyrrole derivatives have shown high potency as broad-spectrum anticoccidial agents, demonstrating the diverse pharmacological applications of these compounds (Liang et al., 2005). Additionally, compounds with 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic and antihypertensive effects, further illustrating the potential medical significance of these molecules (Malawska et al., 2002).

Material Science and Catalysis

In material science, the structural and electronic properties of compounds related to "this compound" have been explored. For example, the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid has been reported, showcasing the role of these compounds in creating new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009). This indicates their potential utility beyond pharmacological applications, extending into material science and chemical synthesis.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on the safety and hazards of a specific compound is typically obtained through testing and is often included in the compound’s Material Safety Data Sheet .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields such as medicine or materials science .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .

Properties

IUPAC Name

4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNVNDGCFDQWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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